molecular formula C32H24O2Sn B14189732 [(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane CAS No. 923056-93-3

[(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane

Cat. No.: B14189732
CAS No.: 923056-93-3
M. Wt: 559.2 g/mol
InChI Key: HKYLBVFAHDEDIV-UHFFFAOYSA-M
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Description

(9H-Fluorene-9-carbonyl)oxystannane is a chemical compound that features a fluorene moiety bonded to a triphenylstannane group through a carbonyl-oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluorene-9-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-9-carbonyl chloride with triphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:

9H-Fluorene-9-carbonyl chloride+Triphenylstannane(9H-Fluorene-9-carbonyl)oxystannane\text{9H-Fluorene-9-carbonyl chloride} + \text{Triphenylstannane} \rightarrow \text{(9H-Fluorene-9-carbonyl)oxystannane} 9H-Fluorene-9-carbonyl chloride+Triphenylstannane→(9H-Fluorene-9-carbonyl)oxystannane

Industrial Production Methods

While specific industrial production methods for (9H-Fluorene-9-carbonyl)oxystannane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluorene-9-carbonyl)oxystannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the stannane moiety to a lower oxidation state.

    Substitution: The triphenylstannane group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (9H-Fluorene-9-carbonyl)oxystannane oxides.

    Reduction: Formation of reduced stannane derivatives.

    Substitution: Formation of substituted [(9H-Fluorene-9-carbonyl)oxy] derivatives.

Scientific Research Applications

(9H-Fluorene-9-carbonyl)oxystannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluorene-9-carbonyl)oxystannane involves its interaction with molecular targets through its stannane and fluorene moieties. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The carbonyl-oxy linkage provides stability and reactivity, allowing the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene-9-carboxylic acid: Similar fluorene structure but lacks the stannane moiety.

    Triphenylstannane: Contains the stannane group but lacks the fluorene moiety.

    [(9H-Fluoren-9-ylmethoxy)carbonyl] derivatives: Similar carbonyl-oxy linkage but different substituents.

Uniqueness

(9H-Fluorene-9-carbonyl)oxystannane is unique due to the combination of the fluorene and triphenylstannane groups, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

923056-93-3

Molecular Formula

C32H24O2Sn

Molecular Weight

559.2 g/mol

IUPAC Name

triphenylstannyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-2-4-6-5-3-1;/h1-8,13H,(H,15,16);3*1-5H;/q;;;;+1/p-1

InChI Key

HKYLBVFAHDEDIV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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